molecular formula C13H22N2O3 B1528033 Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1160247-14-2

Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B1528033
CAS RN: 1160247-14-2
M. Wt: 254.33 g/mol
InChI Key: HQXARKCBWUAVTN-UHFFFAOYSA-N
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Description

“Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate” is a chemical compound with the CAS Number: 1160247-14-2 . It has a molecular weight of 254.33 . The IUPAC name of this compound is tert-butyl 1-(aminocarbonyl)-6-azaspiro[2.5]octane-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-9(13)10(14)16/h9H,4-8H2,1-3H3,(H2,14,16) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3, a boiling point of 422.2±34.0 °C at 760 mmHg, and a flash point of 209.1±25.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its polar surface area is 73 Å^2 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis Routes

    Meyers et al. (2009) describe efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound structurally related to the one of interest. These routes are valuable for selectively deriving novel compounds, highlighting the chemical's utility in accessing unique chemical spaces (Meyers et al., 2009).

  • Molecular Structure Analysis

    The work of Moriguchi et al. (2014) involves the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound. They characterized its structure using NMR spectroscopy and X-ray diffraction, providing insights into the molecular structure of such compounds (Moriguchi et al., 2014).

Applications in Drug Discovery

  • Innovative Scaffolds

    Chalyk et al. (2017) synthesized new 6-azaspiro[4.3]alkanes from ketones like N-Boc-azetidinone, indicating the potential of these structures, including tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate, as innovative scaffolds in drug discovery (Chalyk et al., 2017).

  • Asymmetric Synthesis of Amines

    N-tert-Butanesulfinyl imines, as discussed by Ellman et al. (2002), are versatile intermediates for asymmetric synthesis of amines. Their research showcases the potential of tert-butyl derivatives in the efficient synthesis of diverse amines (Ellman et al., 2002).

Chemical Reactions and Properties

  • Photochemical and Thermal Reactions

    Lattes et al. (1982) explore the photochemical and thermal rearrangement of oxaziridines, providing evidence of stereoelectronic control in these reactions. This research can offer insights into the reactivity of similar structures like this compound (Lattes et al., 1982).

  • Substitutions and Radical Reactions

    Jasch et al. (2012) discuss the versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions. This study underscores the reactivity potential of tert-butyl carbamate derivatives in various chemical transformations (Jasch et al., 2012).

properties

IUPAC Name

tert-butyl 2-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-9(13)10(14)16/h9H,4-8H2,1-3H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXARKCBWUAVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 165d (400 mg, 1.57 mmol) and N,N-dimethylformamide (0.1 mL) in DCM (5 mL) was added oxalyl chloride (397 mg, 3.13 mmol) dropwise. See FIG. 6. The reaction mixture was stirred at 15° C. for 2.5 h and then concentrated. The residue was dissolved in tetrahydrofuran (20 mL) and added dropwise to aqueous ammonia (10 mL, 28%). The mixture was stirred at 15° C. for 4 h and then diluted with water (15 mL). The reaction mixture was extracted with EtOAc (15 mL×3). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated to afford tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate 165e (260 mg, 65%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 5.58 (s, 1H), 5.34 (s, 1H), 3.48-3.39 (m, 4H), 1.73-1.70 (m, 2H), 1.48 (s, 9H), 1.47-1.41 (m, 2H), 1.40-1.22 (m, 2H), 0.89-0.87 (m, 1H).
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
397 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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